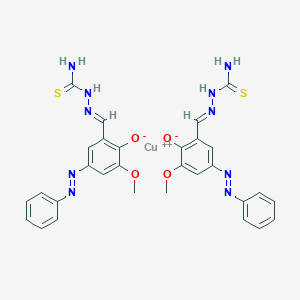
Cu-Pmstsc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cu-Pmstsc is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is a hybrid of copper and a peptide called Pmstsc, which has been found to possess unique properties that make it suitable for use in scientific research.
Mécanisme D'action
Cu-Pmstsc works by forming a complex with the substrate molecule, which then undergoes a series of chemical reactions to produce the desired product. The copper center in Cu-Pmstsc plays a crucial role in the catalytic activity of the compound, as it can undergo redox reactions to facilitate the reaction.
Effets Biochimiques Et Physiologiques
Cu-Pmstsc has been found to exhibit low toxicity and is considered safe for use in scientific research. It has no reported adverse effects on biochemical and physiological processes in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Cu-Pmstsc is its excellent catalytic activity, which makes it suitable for use in various lab experiments. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers.
However, there are some limitations to the use of Cu-Pmstsc in lab experiments. It is sensitive to air and moisture, which can affect its stability and catalytic activity. Additionally, the synthesis method requires specific conditions, which can be challenging to replicate in some lab settings.
Orientations Futures
There are several future directions for the use of Cu-Pmstsc in scientific research. One potential application is in the field of renewable energy, where it can be used as a catalyst for the production of hydrogen from water. Additionally, it can be used in the synthesis of new materials with unique properties, such as high conductivity or selective adsorption.
Conclusion
Cu-Pmstsc is a promising compound with a wide range of potential applications in scientific research. Its excellent catalytic activity, low toxicity, and relative ease of synthesis make it an attractive option for researchers in various fields. As research into this compound continues, it is likely that new applications and uses for Cu-Pmstsc will emerge, making it an essential tool for scientific advancement.
Méthodes De Synthèse
The synthesis of Cu-Pmstsc involves the reaction of copper acetate and Pmstsc in an aqueous solution. The reaction is carried out at a pH of 7.0-8.0 and a temperature of 25-30°C. The resulting product is then purified using chromatography techniques to obtain a pure form of Cu-Pmstsc.
Applications De Recherche Scientifique
Cu-Pmstsc has a wide range of potential applications in scientific research. One of its primary uses is in the field of catalysis, where it has been found to exhibit excellent catalytic activity. It can be used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
Another potential application of Cu-Pmstsc is in the field of nanotechnology. It can be used as a precursor for the synthesis of copper nanoparticles, which have various applications in electronics, optics, and biomedicine.
Propriétés
Numéro CAS |
121995-85-5 |
|---|---|
Nom du produit |
Cu-Pmstsc |
Formule moléculaire |
C30H28CuN10O4S2 |
Poids moléculaire |
720.3 g/mol |
Nom IUPAC |
copper;2-[(E)-(carbamothioylhydrazinylidene)methyl]-6-methoxy-4-phenyldiazenylphenolate |
InChI |
InChI=1S/2C15H15N5O2S.Cu/c2*1-22-13-8-12(19-18-11-5-3-2-4-6-11)7-10(14(13)21)9-17-20-15(16)23;/h2*2-9,21H,1H3,(H3,16,20,23);/q;;+2/p-2/b2*17-9+,19-18?; |
Clé InChI |
NCMYXPQIJCVGBP-SAIAWTARSA-L |
SMILES isomérique |
COC1=CC(=CC(=C1[O-])/C=N/NC(=S)N)N=NC2=CC=CC=C2.COC1=CC(=CC(=C1[O-])/C=N/NC(=S)N)N=NC2=CC=CC=C2.[Cu+2] |
SMILES |
COC1=CC(=CC(=C1[O-])C=NNC(=S)N)N=NC2=CC=CC=C2.COC1=CC(=CC(=C1[O-])C=NNC(=S)N)N=NC2=CC=CC=C2.[Cu+2] |
SMILES canonique |
COC1=CC(=CC(=C1[O-])C=NNC(=S)N)N=NC2=CC=CC=C2.COC1=CC(=CC(=C1[O-])C=NNC(=S)N)N=NC2=CC=CC=C2.[Cu+2] |
Synonymes |
5-phenylazo-3-methoxysalicylidene thiosemicarbazone copper II copper (II)-5-phenylazo-3-methoxysalicylidene thiosemicarbazone Cu-PMSTSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



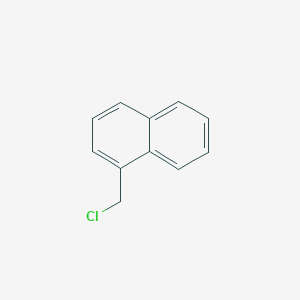
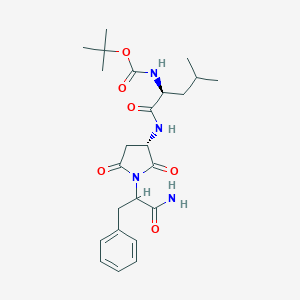
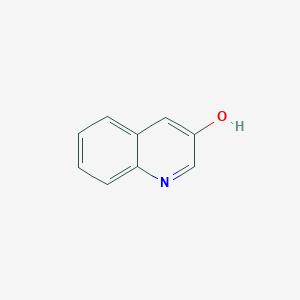
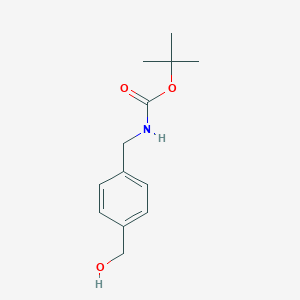
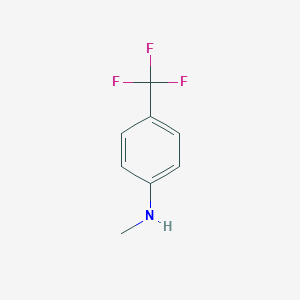
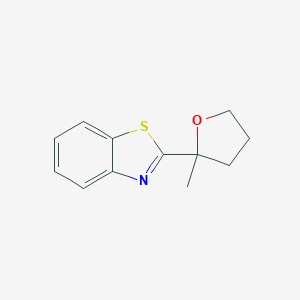
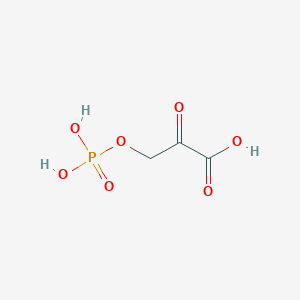
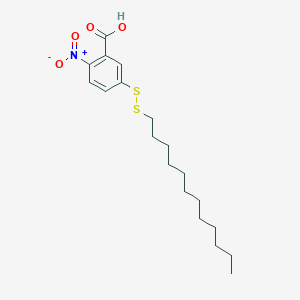
![3-[(2-Carboxyethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B51763.png)
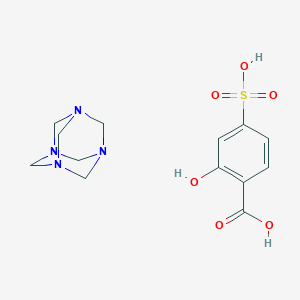
![1-[(Pyrrolidin-1-yl)methyl]piperazine](/img/structure/B51765.png)
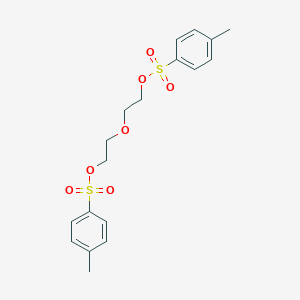
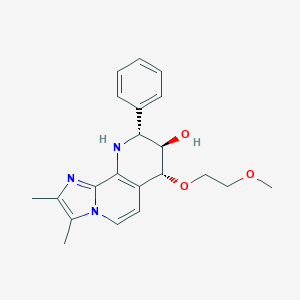
![1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI)](/img/structure/B51771.png)